molecular formula C5H4ClN3O2 B2903628 6-Chloro-2-nitropyridin-3-amine CAS No. 146015-42-1

6-Chloro-2-nitropyridin-3-amine

Cat. No. B2903628
M. Wt: 173.56
InChI Key: DNQDAEWMTXOUJB-UHFFFAOYSA-N
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Patent
US09096590B2

Procedure details

A mixture of 6-chloro-2-nitropyridin-3-amine (E-23) (8.8 g, 51 mmol, 1.0 eq) and Raney nickel (0.88 g) in Methanol (100 mL) was stirred under hydrogen at RT for 24 h, then filtered and the filtrate was concentrated in vacuo to afford the desired product 6-chloropyridine-2,3-diamine (E-24) (7 g, 95.6% yield) as a pale solid. ESI-MS m/z: 144.05[M+H]+.
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
0.88 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([N+:8]([O-])=O)[C:5]([NH2:11])=[CH:4][CH:3]=1>[Ni].CO>[Cl:1][C:2]1[N:7]=[C:6]([NH2:8])[C:5]([NH2:11])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
8.8 g
Type
reactant
Smiles
ClC1=CC=C(C(=N1)[N+](=O)[O-])N
Name
Quantity
0.88 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred under hydrogen at RT for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClC1=CC=C(C(=N1)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 95.6%
YIELD: CALCULATEDPERCENTYIELD 95.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.